molecular formula C12H18O2 B12653049 2-iso-Butoxy-5-methylbenzyl alcohol

2-iso-Butoxy-5-methylbenzyl alcohol

Cat. No.: B12653049
M. Wt: 194.27 g/mol
InChI Key: PJABVYLDPXCLFU-UHFFFAOYSA-N
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Description

2-iso-Butoxy-5-methylbenzyl alcohol is an organic compound with the molecular formula C12H18O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iso-butoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Butoxy-5-methylbenzyl alcohol can be achieved through several methods. One common approach involves the alkylation of 5-methylbenzyl alcohol with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-iso-Butoxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The iso-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Iso-butyl bromide (C4H9Br) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2-iso-Butoxy-5-methylbenzaldehyde or 2-iso-Butoxy-5-methylbenzoic acid.

    Reduction: 2-iso-Butoxy-5-methylbenzyl alkane.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2-iso-Butoxy-5-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iso-Butoxy-5-methylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler analog without the iso-butoxy and methyl substitutions.

    2-Butoxybenzyl alcohol: Similar structure but lacks the methyl group.

    5-Methylbenzyl alcohol: Similar structure but lacks the iso-butoxy group.

Uniqueness

2-iso-Butoxy-5-methylbenzyl alcohol is unique due to the presence of both the iso-butoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[5-methyl-2-(2-methylpropoxy)phenyl]methanol

InChI

InChI=1S/C12H18O2/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-6,9,13H,7-8H2,1-3H3

InChI Key

PJABVYLDPXCLFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)CO

Origin of Product

United States

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